molecular formula C8H16N2 B1289716 (1-Cyclopropylpyrrolidin-3-yl)methanamine CAS No. 1017474-07-5

(1-Cyclopropylpyrrolidin-3-yl)methanamine

Cat. No. B1289716
CAS RN: 1017474-07-5
M. Wt: 140.23 g/mol
InChI Key: SEWUODUTOWYMCK-UHFFFAOYSA-N
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Description

“(1-Cyclopropylpyrrolidin-3-yl)methanamine” is a chemical compound with the CAS Number: 1017474-07-5 . It has a molecular weight of 140.23 . The compound is also known as CPP or CCPM.


Molecular Structure Analysis

The InChI code for “(1-Cyclopropylpyrrolidin-3-yl)methanamine” is 1S/C8H16N2/c9-5-7-3-4-10 (6-7)8-1-2-8/h7-8H,1-6,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(1-Cyclopropylpyrrolidin-3-yl)methanamine” is a liquid at room temperature .

Mechanism of Action

Mode of Action

It’s worth noting that methenamine, a compound with a similar structure, is known to hydrolyze to formaldehyde in acidic environments . This suggests that (1-Cyclopropylpyrrolidin-3-yl)methanamine might also undergo similar reactions under certain conditions, but this needs to be confirmed by further studies.

Pharmacokinetics

Methenamine, a structurally similar compound, is known to have a half-life of 43 hours, with peak plasma time of 3-8 hours, and is excreted in the urine . These properties might provide some insights into the potential pharmacokinetics of (1-Cyclopropylpyrrolidin-3-yl)methanamine, but direct studies are needed to confirm this.

Action Environment

As mentioned earlier, methenamine’s action is known to be influenced by the ph of the environment . This suggests that the action of (1-Cyclopropylpyrrolidin-3-yl)methanamine might also be influenced by environmental factors such as pH, but this needs to be confirmed by further studies.

Safety and Hazards

The safety information for “(1-Cyclopropylpyrrolidin-3-yl)methanamine” includes several hazard statements: H227, H314, H335 . These codes correspond to specific hazards associated with the compound. For example, H227 indicates that the compound is combustible, H314 means it causes severe skin burns and eye damage, and H335 signifies that it may cause respiratory irritation .

properties

IUPAC Name

(1-cyclopropylpyrrolidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-5-7-3-4-10(6-7)8-1-2-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWUODUTOWYMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598107
Record name 1-(1-Cyclopropylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylpyrrolidin-3-yl)methanamine

CAS RN

1017474-07-5
Record name 1-(1-Cyclopropylpyrrolidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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